

Application Note: High-Performance Liquid Chromatography Method for Ampicillin Quantification

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Compound of Interest

Compound Name: *Alpen*

Cat. No.: *B8817150*

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Introduction

Ampicillin is a broad-spectrum, semi-synthetic antibiotic belonging to the penicillin group of beta-lactam antibiotics. It is widely used in the treatment of various bacterial infections. Accurate and reliable quantification of ampicillin in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and for therapeutic drug monitoring in clinical settings.^{[1][2][3]} High-Performance Liquid Chromatography (HPLC) is a specific, sensitive, and reproducible method for the determination of ampicillin.^[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantification of ampicillin.

Principle of the Method

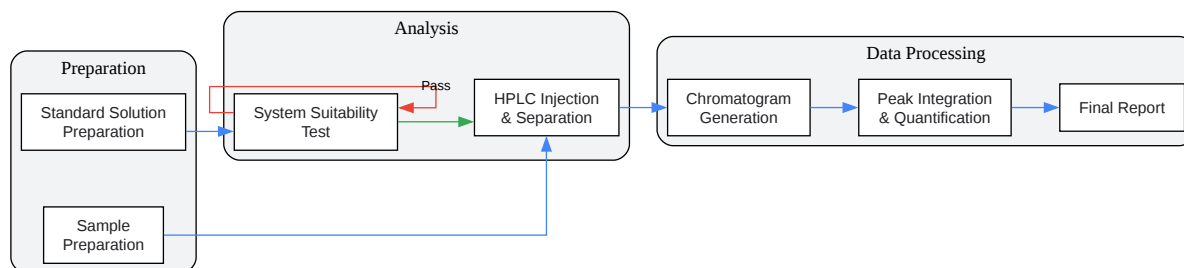
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Ampicillin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated ampicillin is then detected by a UV spectrophotometer at a specific wavelength, and the resulting peak area is proportional to the concentration of ampicillin in the sample.

Chromatographic Conditions

The following table summarizes various chromatographic conditions reported for the quantification of ampicillin.

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	C18 Reverse-Phase Column[2][3]	Phenomenex C-18 (50 × 4.6 mm I.D), 3 µm particle size[1]	Shimpak C18 column (300 mm × 4.6 mm i.d.; 5 µm)[4]	Arion® Polar C18 or Luna® Omega Polar C18[5][6]
Mobile Phase	Gradient elution with 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (Eluent B)[2]	Isocratic elution with deionized water (acidified with 0.1% acetic acid) and acetonitrile (80:20 v/v)[1]	Isocratic elution with 50 mM monobasic potassium phosphate (pH 3.5) and acetonitrile (87.5:12.5, v/v)[4]	Isocratic elution with 15 mM monopotassium phosphate (pH 3.3) and methanol (75:25, v/v)[5][6]
Flow Rate	Not specified, but typical analytical flow rates are around 1.0 mL/min	1.0 mL/min[1]	1.0 mL/min[4]	1.4 mL/min[5][6]
Column Temperature	50°C[2]	Room Temperature (~25°C)[1]	Not specified	30°C[5][6]
Detection Wavelength	210 nm[2][7]	254 nm[1]	Not specified	Not specified
Injection Volume	20 µL[2]	20 µL[1]	Not specified	25 µL[5]
Run Time	12.5 minutes[2][3]	10 minutes[1]	Not specified	Not specified

Experimental Workflow



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Caption: Workflow for Ampicillin Quantification by HPLC.

Detailed Experimental Protocols

1. Reagents and Materials

- Ampicillin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure water)
- Potassium phosphate monobasic
- Formic acid
- Acetic acid
- Perchloric acid
- Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of ampicillin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water.[\[5\]](#) This stock solution should be stored at 2-8°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[\[4\]](#)

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Pharmaceutical Formulations (e.g., Tablets, Capsules):
 - Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.
 - Accurately weigh a portion of the powder equivalent to a specified amount of ampicillin and transfer it to a volumetric flask.
 - Add a portion of the diluent (e.g., water or mobile phase), sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.[\[8\]](#)
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- For Biological Matrices (e.g., Serum, Plasma):
 - Protein Precipitation:
 - To 250 µL of plasma sample, add 20 µL of 60% perchloric acid.[\[4\]](#)
 - Vortex the mixture for 1 minute to precipitate the proteins.[\[4\]](#)
 - Centrifuge the sample at high speed (e.g., 9000 rpm) for 6 minutes.[\[4\]](#)
 - Collect the supernatant and inject it into the HPLC system.[\[4\]](#)

- Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[5]
- Load 100 µL of the plasma sample onto the cartridge.[5]
- Wash the cartridge twice with 1 mL of ultrapure water to remove interferences.[5]
- Elute the ampicillin with 1 mL of 70% acetonitrile.[5]
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[5]

4. HPLC System and Method Parameters

- Set up the HPLC system according to one of the methods described in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[9][10] Inject the working standard solution (e.g., 25 µg/mL) five or six times and evaluate the following parameters.[7][9]

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2$ [9]
Theoretical Plates (N)	$N > 2000$
Relative Standard Deviation (RSD) of Peak Area	$RSD \leq 2.0\%$ [9]
Resolution (Rs)	$R_s > 2.0$ (between ampicillin and any adjacent peak)[9]

6. Data Analysis and Quantification

- **Calibration Curve:** Inject the series of working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 .
- **Sample Analysis:** Inject the prepared sample solutions and record the peak areas for ampicillin.
- **Quantification:** Calculate the concentration of ampicillin in the samples using the linear regression equation obtained from the calibration curve.

Conclusion

The described HPLC method is a reliable and robust technique for the quantification of ampicillin in various matrices. Proper system suitability testing and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. The method can be adapted for different sample types and is suitable for quality control, research, and clinical applications.

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